Emepronium bromide, (R)-
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Overview
Description
Emepronium bromide, ®-, is a quaternary ammonium anticholinergic drug primarily used in urology as an antispasmodic agent. It is known for its ability to alleviate symptoms of urinary incontinence and overactive bladder by inhibiting involuntary muscle contractions in the bladder. The compound is characterized by its chemical formula C20H28BrN and a molar mass of 362.355 g·mol−1 .
Preparation Methods
The synthesis of emepronium bromide involves the quaternization of N-ethyl-N,N-dimethyl-4,4-diphenylbutan-2-amine with methyl bromide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis and ensure high yield. Industrial production methods often involve the use of large-scale reactors and stringent quality control measures to maintain the purity and efficacy of the final product .
Chemical Reactions Analysis
Emepronium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other halides or nucleophiles under appropriate conditions.
Oxidation and Reduction: While the compound itself is relatively stable, its precursor amines can undergo oxidation and reduction reactions.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Emepronium bromide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving quaternary ammonium salts and their reactivity.
Biology: Research on its effects on cellular processes and neurotransmission provides insights into the functioning of anticholinergic agents.
Mechanism of Action
Emepronium bromide exerts its effects by blocking muscarinic acetylcholine receptors in the bladder. This inhibition prevents acetylcholine from binding to these receptors, thereby reducing involuntary muscle contractions and increasing bladder capacity. The molecular targets include the M2 and M3 subtypes of muscarinic receptors, which play a crucial role in bladder muscle contraction .
Comparison with Similar Compounds
Emepronium bromide is often compared with other anticholinergic agents such as flavoxate and oxybutynin. While all these compounds share a common mechanism of action, emepronium bromide is unique in its specific receptor affinity and side effect profile. Similar compounds include:
Flavoxate: Used for its muscle relaxant properties in the urinary tract.
Oxybutynin: Another anticholinergic agent used to treat overactive bladder.
Tolterodine: Known for its selectivity towards bladder receptors, reducing side effects.
Emepronium bromide stands out due to its efficacy in increasing bladder capacity and reducing detrusor pressure, making it a valuable option in the management of urinary disorders .
Properties
CAS No. |
118413-49-3 |
---|---|
Molecular Formula |
C20H28BrN |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
[(2R)-4,4-diphenylbutan-2-yl]-ethyl-dimethylazanium;bromide |
InChI |
InChI=1S/C20H28N.BrH/c1-5-21(3,4)17(2)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20H,5,16H2,1-4H3;1H/q+1;/p-1/t17-;/m1./s1 |
InChI Key |
UVKFSMBPRQBNCH-UNTBIKODSA-M |
Isomeric SMILES |
CC[N+](C)(C)[C@H](C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Canonical SMILES |
CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
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